Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)
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Overview
Description
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI) is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can introduce oxygen-containing functional groups, while reduction with sodium borohydride can convert carbonyl groups to alcohols.
Scientific Research Applications
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI) involves its interaction with specific molecular targets. For
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-methyl-6-prop-2-enyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N3O2/c1-3-5-14-6-4-9-8(7-14)10(15)13(2)11(16)12-9/h3H,1,4-7H2,2H3,(H,12,16) |
InChI Key |
OKDNBSVJSIFXHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CCN(C2)CC=C)NC1=O |
Origin of Product |
United States |
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